

# An In-depth Technical Guide to the Physicochemical Properties of Triclopyricarb

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## Compound of Interest

Compound Name: *Triclopyricarb*

Cat. No.: *B1426711*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Triclopyricarb**, a strobilurin fungicide. The information herein is intended to support research and development applications by consolidating available data on the compound's chemical identity, physical characteristics, and stability. Due to the limited availability of experimentally derived data in public literature, this guide includes predicted values and details the standardized experimental protocols typically used for determining these properties.

## Chemical Identity

**Triclopyricarb** is a synthetic fungicide belonging to the methoxycarbanilate strobilurin group.<sup>[1]</sup> Its chemical structure and identity are fundamental to understanding its biological activity and environmental fate.

Identifier	Value	Source
IUPAC Name	methyl N-methoxy-2-[[[(3,5,6-trichloro-2-pyridyl)oxy]methyl]carbanilate	[1]
CAS Name	methyl N-methoxy-N-[2-[[[(3,5,6-trichloro-2-pyridinyl)oxy]methyl]phenyl]carbamate	[1]
CAS Number	902760-40-1	[2]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> Cl <sub>3</sub> N <sub>2</sub> O <sub>4</sub>	[2][3]
Molecular Weight	391.63 g/mol	[2][3]
Canonical SMILES	<chem>COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)O</chem>	[1]
InChI Key	QFNFRZHOXWNWAQ-UHFFFAOYSA-N	[3]

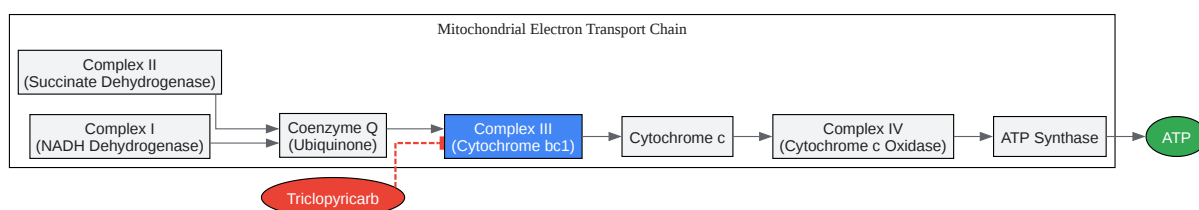
## Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental matrices. The data for **Triclopyricarb** is currently limited, with many values being computational predictions.

Property	Value	Comments & Source
Appearance	Solid at room temperature.	[3][4]
Melting Point	No data available.	[1][4]
Boiling Point	450.5 ± 55.0 °C	Predicted value.[3]
Water Solubility	No data available.	[1][4]
Vapor Pressure	No data available.	[1][4]
Octanol-Water Partition Coefficient (Log P)	4.755	Predicted value.[3]
Dissociation Constant (pKa)	No data available.	[1]
Relative Density	1.463 g/cm <sup>3</sup>	Predicted value.[2]

## Mechanism of Action

**Triclopyricarb** functions as a fungicide by inhibiting mitochondrial respiration.[1] Specifically, it acts as a Quinone Outside Inhibitor (QoI), targeting the cytochrome-bc1 complex (Complex III) in the electron transport chain.[1][3] This inhibition blocks ATP synthesis, ultimately leading to fungal cell death.



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**Figure 1:** Mechanism of action of **Triclopyricarb** as a QoI fungicide.

## Standardized Experimental Protocols

While specific experimental data for **Triclopyricarb** is scarce, its physicochemical properties would be determined using standardized international guidelines, primarily those established

by the Organisation for Economic Co-operation and Development (OECD).

## Water Solubility (OECD 105)

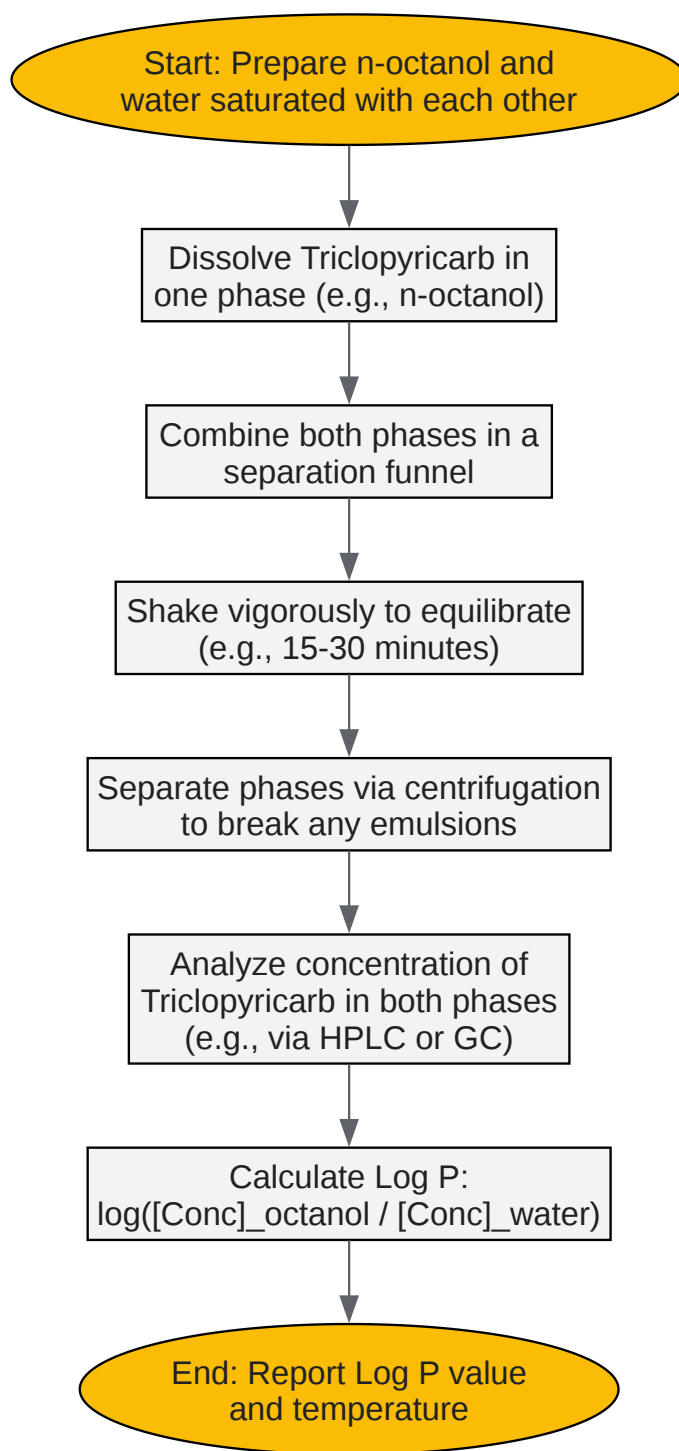
This guideline describes two primary methods for determining the water solubility of a substance.<sup>[3]</sup>

- **Column Elution Method:** Suitable for substances with low solubility (generally  $< 10^{-2}$  g/L). The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is analyzed until saturation is reached.
- **Flask Method:** Applicable for substances with higher solubility ( $> 10^{-2}$  g/L). A surplus of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

## Partition Coefficient (n-octanol/water) (OECD 107 & 123)

The n-octanol/water partition coefficient ( $K_{ow}$  or  $P$ ) is a measure of a chemical's lipophilicity.

- **Shake Flask Method (OECD 107):** This method is suitable for Log  $P$  values between -2 and 4.<sup>[5]</sup> The test substance is dissolved in either n-octanol or water, and the solution is mixed with the other immiscible solvent in a vessel. The vessel is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.
- **Slow-Stirring Method (OECD 123):** This method is preferred for highly lipophilic substances (Log  $P > 5$ ) to avoid the formation of microdroplets that can interfere with results. The n-octanol and water phases are stirred slowly over a prolonged period (e.g., several days) to achieve equilibrium without forming an emulsion. Concentrations are then determined in each phase.



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**Figure 2:** General workflow for Log P determination via OECD 107.

## Vapor Pressure (OECD 104)

This guideline details several methods to measure vapor pressure across different ranges.<sup>[6]</sup>

- **Dynamic Method (Cottrell's Method):** Measures the boiling temperature of the substance at various applied pressures.
- **Static Method:** Involves placing the substance in a sealed, evacuated container at a constant temperature and measuring the pressure that develops in the headspace.
- **Gas Saturation Method:** A stream of inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

## Dissociation Constant (pKa) (OECD 112)

The pKa is the negative logarithm of the acid dissociation constant and is crucial for understanding how a compound's charge state and properties change with pH.

- **Titration Method:** A solution of the substance is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
- **Spectrophotometric Method:** This method is used if the ionized and non-ionized forms of the substance have different UV-Vis absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.

## Conclusion

This guide consolidates the currently available physicochemical data for **Triclopyricarb**. While there is a notable lack of comprehensive, experimentally verified data in the public domain, the provided predicted values and standardized methodologies offer a foundational understanding for researchers. Professionals in drug development and related fields are encouraged to use this document as a starting point, recognizing the necessity of experimental determination of these properties as per OECD or equivalent guidelines to ensure accuracy for modeling, formulation, and risk assessment purposes.

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## References

- 1. Triclopyricarb (Ref: SYP 7017) [sitem.herts.ac.uk]
- 2. Triclopyricarb | TargetMol [targetmol.com]
- 3. Triclopyricarb (SYP-7017) | Fungal | 902760-40-1 | Invivochem [invivochem.com]
- 4. Triclopyricarb|902760-40-1|MSDS [dcchemicals.com]
- 5. Modification of the existing maximum residue levels for triclopyr in animal commodities [ouci.dntb.gov.ua]
- 6. downloads.regulations.gov [downloads.regulations.gov]
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